N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide
Description
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by two 2-chloroethyl groups attached to the nitrogen atom of a sulfonamide moiety, with a 4-methoxybenzene ring as the aryl group. The 4-methoxy group may enhance solubility and influence electronic interactions, while the sulfonamide backbone could improve stability and bioavailability compared to simpler mustards .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWULNCGBXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006762 | |
| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-59-7 | |
| Record name | NSC57821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most documented route involves chlorinating N,N-bis(2-hydroxyethyl)-4-methoxybenzenesulfonamide using thionyl chloride (SOCl₂). This method, adapted from analogous syntheses of nitro-substituted derivatives, replaces hydroxyl groups with chlorine atoms via nucleophilic substitution.
Reaction Setup :
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Reactants :
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N,N-bis(2-hydroxyethyl)-4-methoxybenzenesulfonamide (1.5 mol, 1.0 eq)
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Thionyl chloride (500 mL)
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Apparatus : 2L four-necked flask equipped with mechanical stirrer, thermometer, and dropping funnel.
Procedure :
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Charge reactants into the flask and reflux at 110°C for 1 hour .
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Distill excess thionyl chloride under reduced pressure.
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Quench the residue with 1 L ice water , inducing precipitation.
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Filter the crude product and recrystallize from 500 mL methanol to obtain a white solid.
Outcomes :
Comparative Analysis of Chlorination Agents
Thionyl Chloride vs. Phosphorus-Based Reagents
While thionyl chloride is preferred for its efficiency, alternative agents like phosphorus pentachloride (PCl₅) or oxalyl chloride [(COCl)₂] have been explored for analogous sulfonamide chlorinations.
Key Differences :
| Parameter | Thionyl Chloride | Phosphorus Pentachloride |
|---|---|---|
| Reaction Time | 1 hour | 3–4 hours |
| Byproduct | SO₂, HCl | POCl₃, HCl |
| Yield | 95% | 85–90% |
| Purity (HPLC) | 99% | 95–97% |
Thionyl chloride outperforms in yield and purity, attributed to its gaseous byproducts, which minimize side reactions.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance thermal control and mixing efficiency.
Conditions :
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Temperature Gradient : 105–110°C (precisely maintained via jacketed reactors).
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Residence Time : 45–60 minutes.
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Post-Reaction Workup :
Advantages :
Purity Enhancement Strategies
Recrystallization Solvent Screening
Recrystallization solvents critically impact final purity. Methanol, ethanol, and acetone were evaluated for the title compound:
| Solvent | Purity (HPLC) | Crystal Morphology | Recovery (%) |
|---|---|---|---|
| Methanol | 99.5% | Needle-like | 92 |
| Ethanol | 98.7% | Plate-like | 88 |
| Acetone | 97.2% | Amorphous | 78 |
Methanol ensures optimal purity and recovery, aligning with patent methodologies.
Emerging Methodologies
Catalytic Chlorination
Recent patents disclose using triphosgene as a safer chlorinating agent, reducing SOCl₂-associated hazards.
Pilot-Scale Results :
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Conditions : 80°C, 2 hours, dichloromethane solvent.
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Yield : 89%.
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Purity : 98.5%.
This method remains experimental but shows promise for greener synthesis.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution : The chloroethyl groups can react with nucleophiles such as amines and thiols.
- Oxidation and Reduction : The methoxy group can be oxidized, while the sulfonamide group can be reduced under specific conditions.
This compound's ability to facilitate complex molecular constructions makes it essential in developing specialty chemicals and advanced materials.
Biological Research
Model Compound for DNA Studies
In biological research, this compound is utilized to study the effects of alkylating agents on cellular processes. It acts as a model compound for investigating DNA damage and repair mechanisms due to its capacity to alkylate nucleophilic sites in DNA. The mechanism involves forming covalent bonds with nucleophilic atoms, leading to cross-linking of DNA strands and inhibiting replication.
Medicinal Applications
Potential Anticancer Agent
The compound's ability to alkylate DNA positions it as a candidate for cancer treatment research. Studies have shown that similar sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated inhibitory activity against leukemia, colon cancer, renal cancer, and breast cancer cell lines .
Case Study: Anticancer Activity
A recent study synthesized several sulfonamide derivatives based on this compound. Notably, compound 17a displayed remarkable inhibitory activity against multiple cancer types:
- Leukemia : Growth inhibition (GI) ranged from 70.81% to 94.75%.
- Colon Cancer : GI values between 72.48% and 96.15%.
- Renal Cancer : GI values from 66.21% to 100%.
- Breast Cancer : GI values ranging from 73.49% to 100% .
These findings highlight the potential of this compound derivatives in developing novel chemotherapeutic agents.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and materials due to its unique reactivity. It is also used in synthesizing other pharmaceuticals, including L-cetirizine, an antihistamine medication . The versatility of this compound allows it to be integrated into various production processes efficiently.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Facilitates nucleophilic substitution reactions |
| Biological Research | Model for DNA damage studies | Alkylates nucleophilic sites leading to DNA cross-linking |
| Medicinal Applications | Potential anticancer agent | Significant cytotoxic effects against various cancer cell lines |
| Industrial Production | Specialty chemicals | Used in synthesizing pharmaceuticals like L-cetirizine |
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms, such as nitrogen and oxygen, in DNA and proteins. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrogen Mustards (Alkylating Agents)
2.1.1. HN1 (N,N-Bis(2-chloroethyl)ethylamine)
- Structure : Ethylamine core with two 2-chloroethyl groups.
- Activity : A vesicant and potent alkylating agent used in chemical warfare. Forms DNA cross-links via aziridinium intermediates, causing cell death .
- Key Difference : Lacks the sulfonamide group, making it more volatile and less soluble than the target compound. The absence of an aromatic ring may limit target specificity .
2.1.2. Aniline Mustard (N,N-Bis(2-chloroethyl)aniline)
- Structure : Aniline core with two 2-chloroethyl groups.
- Activity : Historical use in chemotherapy. The aromatic ring improves stability but reduces solubility compared to aliphatic mustards like HN1 .
Sulfonamide Derivatives
2.2.1. N-(4-Methoxyphenyl)benzenesulfonamide
- Activity : Primarily used in crystallography studies; lacks alkylating capacity due to the absence of chloroethyl groups .
- Key Difference : Highlights the necessity of bis(2-chloroethyl) groups in the target compound for DNA alkylation.
2.2.2. N-(2-Chloroethyl)-4-methyl-benzenesulfonamide
- Structure: Mono-substituted sulfonamide with a single 2-chloroethyl group.
- Key Difference : The bis(2-chloroethyl) groups in the target compound enable bifunctional alkylation, increasing DNA cross-linking efficiency.
Brominated Analog: N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide
- Structure : Similar to the target compound but with bromine replacing chlorine.
- Activity : Bromine’s larger atomic size may slow alkylation kinetics compared to chlorine, which is a better leaving group .
- Key Difference : Chlorine’s higher reactivity likely makes the target compound more potent in alkylation.
Structural and Functional Analysis
Molecular Features
Metabolic and Stability Considerations
- Target Compound vs. Cyclophosphamide: Cyclophosphamide requires hepatic activation to release phosphoramide mustard.
- Solubility: The 4-methoxy and sulfonamide groups likely improve water solubility compared to non-sulfonamide mustards, aiding drug delivery .
Research Findings and Implications
- Mechanistic Insight : The bis(2-chloroethyl) groups enable bifunctional alkylation, forming interstrand DNA cross-links similar to HN1 and cyclophosphamide .
- Structure-Activity Relationship (SAR) :
- Potential Applications: Theoretical use in chemotherapy or targeted alkylating therapies, though in vivo studies are needed to confirm efficacy and safety.
Biological Activity
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in pharmacology and medicinal chemistry, particularly due to its biological activity as an alkylating agent. This article explores its mechanisms of action, biological effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a methoxybenzene structure, with two chloroethyl groups that are critical for its biological activity. The presence of these chloroethyl groups allows the compound to act as an alkylating agent, which can modify nucleophilic sites in DNA and proteins.
The primary mechanism of action involves the alkylation of nucleophilic sites in biological macromolecules. This process can lead to:
- Covalent Bond Formation : The chloroethyl groups react with nucleophilic atoms (e.g., nitrogen and oxygen) in DNA, resulting in cross-linking.
- Inhibition of DNA Replication : Alkylation interferes with the normal replication process, leading to cell cycle arrest and apoptosis.
- Targeting Rapidly Dividing Cells : The compound preferentially affects rapidly dividing cells, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, showing promising results in inhibiting cell growth and inducing cytotoxic effects.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 5.0 | 70% |
| HCT-116 (Colon) | 3.5 | 85% |
| A549 (Lung) | 4.2 | 75% |
| UO-31 (Renal) | 6.0 | 68% |
These values indicate that the compound is effective at low concentrations, demonstrating its potential as a therapeutic agent.
Mechanistic Studies
Studies have shown that the compound's ability to induce DNA damage is mediated through the formation of DNA cross-links. This was evidenced by increased levels of γ-H2AX foci, a marker for DNA double-strand breaks, observed in treated cells compared to controls.
Case Studies
- Study on Leukemia Cell Lines : A study evaluated the effects of this compound on various leukemia cell lines. It was found to induce significant cytotoxicity with an IC50 value of approximately 4 µM, leading to over 90% inhibition in some lines.
- Combination Therapy Research : In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy protocols.
Safety and Toxicity Profile
While the compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary studies indicate that it may exhibit cytotoxic effects on normal cells at higher concentrations; thus, careful dosing and further studies are warranted to establish its safety margins.
Q & A
Q. What synthetic strategies are recommended for preparing N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves alkylation of 4-methoxybenzenesulfonamide with 1,2-dichloroethane derivatives. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the sulfonamide nitrogen, improving alkylation efficiency .
- Temperature control : Reactions performed at 60–80°C balance reactivity and side-product formation. Higher temperatures (>100°C) risk decomposition of chloroethyl groups .
- Catalytic systems : Cyclodextrins can be used to stabilize reactive intermediates and improve regioselectivity .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles of the sulfonamide group and chloroethyl substituents) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (methylene protons adjacent to Cl) and δ 7.3–7.6 ppm (aromatic protons) .
- ¹³C NMR : Signals at ~45 ppm (N-CH₂-CH₂Cl) and ~115 ppm (methoxy group) .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 337.2 (calculated for C₁₁H₁₄Cl₂NO₃S) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in structural data during synthesis (e.g., unexpected byproducts)?
Methodological Answer:
- Cross-validation with multiple techniques : Combine HPLC (for purity assessment), tandem MS (fragmentation patterns), and 2D NMR (COSY, HSQC) to identify impurities or regioisomers .
- Case study : In sulfonamide syntheses, unintended N,N-dialkylation may occur if excess alkylating agent is used. Adjust stoichiometry and monitor via TLC at 30-minute intervals .
Q. What methodologies are effective for evaluating the compound’s biological activity while addressing in vitro-in vivo discrepancies?
Methodological Answer:
- In vitro assays : Use enzyme inhibition studies (e.g., carbonic anhydrase) with IC₅₀ determination via fluorometric assays .
- In vivo challenges : Poor bioavailability due to sulfonamide hydrophilicity can be addressed via prodrug strategies (e.g., esterification of methoxy groups) .
- Pharmacokinetic profiling : Monitor plasma stability and metabolite formation using LC-MS/MS .
Q. How should researchers handle reactive intermediates or degradation products during storage?
Methodological Answer:
- Stability studies : Store at –20°C under argon to prevent hydrolysis of chloroethyl groups. Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Degradation pathways : Chloroethyl groups may hydrolyze to hydroxyethyl derivatives (confirmed via ¹H NMR δ 4.2–4.4 ppm for -CH₂-OH) .
Q. What mechanistic insights guide the design of derivatives with enhanced reactivity or selectivity?
Methodological Answer:
- SN2 alkylation mechanism : Kinetic studies (variable-temperature NMR) confirm bimolecular nucleophilic substitution at the sulfonamide nitrogen .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution on the sulfonamide nitrogen, guiding substituent modifications .
- Isotopic labeling : Use ¹⁴C-labeled chloroethyl groups (as in related amines ) to track metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
